molecular formula C25H24N2O6S2 B416191 ETHYL (2E)-2-{[4-(ACETYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-2-{[4-(ACETYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B416191
M. Wt: 512.6g/mol
InChI Key: FYTSRBFNSFQQGM-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. . The structure of this compound includes a thiazole ring fused with a pyrimidine ring, along with various functional groups that contribute to its unique properties.

Preparation Methods

The synthesis of ETHYL (2E)-2-{[4-(ACETYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under solvent-free microwave irradiation . This green synthesis approach is advantageous due to its efficiency and environmentally friendly nature.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been found to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, making it a potential antimicrobial agent . Additionally, it can interact with proteins involved in cell signaling pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidines, such as:

Ethyl 2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific functional groups and the combination of thiazole and pyrimidine rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N2O6S2

Molecular Weight

512.6g/mol

IUPAC Name

ethyl (2E)-2-[(4-acetyloxy-3-ethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H24N2O6S2/c1-5-31-18-12-16(9-10-17(18)33-15(4)28)13-20-23(29)27-22(19-8-7-11-34-19)21(24(30)32-6-2)14(3)26-25(27)35-20/h7-13,22H,5-6H2,1-4H3/b20-13+

InChI Key

FYTSRBFNSFQQGM-DEDYPNTBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CS4)OC(=O)C

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CS4)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CS4)OC(=O)C

Origin of Product

United States

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